2,2'-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Overview
Description
2,2’-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorene core substituted with bromohexyl groups and dioxaborolane moieties. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for various synthetic and industrial applications.
Preparation Methods
The synthesis of 2,2’-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves multiple steps, starting with the preparation of the fluorene core The fluorene is first brominated to introduce bromohexyl groups at the 9-positionThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity of the final product .
Chemical Reactions Analysis
2,2’-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromohexyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: The dioxaborolane groups are reactive in Suzuki-Miyaura coupling reactions, which are commonly used to form carbon-carbon bonds in organic synthesis.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states and derivatives
Scientific Research Applications
2,2’-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2,2’-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromohexyl groups can undergo substitution reactions, while the dioxaborolane groups are involved in coupling reactions. These reactions enable the compound to interact with other molecules and form stable complexes, which are essential for its applications in different fields .
Comparison with Similar Compounds
Compared to other similar compounds, 2,2’-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stands out due to its unique combination of functional groups. Similar compounds include:
2-(9,9-Bis(6-bromohexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar structure but lacks the additional dioxaborolane group at the 7-position.
2-[7-Bromo-9,9-bis(6-bromohexyl)-9H-fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has an additional bromine atom, which alters its reactivity and applications
Properties
IUPAC Name |
2-[9,9-bis(6-bromohexyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54B2Br2O4/c1-33(2)34(3,4)43-38(42-33)27-17-19-29-30-20-18-28(39-44-35(5,6)36(7,8)45-39)26-32(30)37(31(29)25-27,21-13-9-11-15-23-40)22-14-10-12-16-24-41/h17-20,25-26H,9-16,21-24H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKCORYDFLOJOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCBr)CCCCCCBr)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54B2Br2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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